Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Aminoethylpiperazine: A derivative of piperazine with similar structural features but different functional groups and applications.
Triazole-Pyrimidine Hybrids: Compounds with similar triazine rings but different substituents, leading to varied biological activities.
Piperidinecarboxylic Acids: Compounds containing a piperidine ring with a carboxylic acid group, used in different chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H25N7O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N7O3/c1-3-28-18(26)25-10-8-24(9-11-25)12-15-21-16(19)23-17(22-15)20-13-6-4-5-7-14(13)27-2/h4-7H,3,8-12H2,1-2H3,(H3,19,20,21,22,23) |
InChI Key |
SCALXJFHDWRIDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N |
Origin of Product |
United States |
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